molecular formula C5H6N6O B2462299 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one CAS No. 98021-51-3

6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2462299
CAS No.: 98021-51-3
M. Wt: 166.14 g/mol
InChI Key: LEFRWEFKNQEIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its core structure is a pyrazolo[3,4-d]pyrimidine, which is a bioisostere of purines, allowing it to interact with a variety of enzymatic targets in biochemical pathways . This compound is primarily valued for its reactive hydrazinyl group, which serves as a key handle for the synthesis of more complex, functionalized molecules. Researchers utilize this intermediate to develop novel derivatives for probing disease mechanisms and identifying new therapeutic agents. The primary research applications of this compound and its analogues are in the development of anticancer and anti-inflammatory agents. Pyrazolo[3,4-d]pyrimidine scaffolds have demonstrated promising antitumor activity against various cell lines, including human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) . These compounds often act by inhibiting critical protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a validated target in oncology . Furthermore, this class of compounds has been explored as inhibitors of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), representing a potential strategy for developing new anti-inflammatory therapeutics . As a building block, this compound provides researchers with a critical starting point for constructing diverse chemical libraries aimed at screening for biological activity and optimizing drug-like properties. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

98021-51-3

Molecular Formula

C5H6N6O

Molecular Weight

166.14 g/mol

IUPAC Name

6-hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H6N6O/c6-10-5-8-3-2(1-7-11-3)4(12)9-5/h1H,6H2,(H3,7,8,9,10,11,12)

InChI Key

LEFRWEFKNQEIDR-UHFFFAOYSA-N

SMILES

C1=NNC2=C1C(=O)NC(=N2)NN

Canonical SMILES

C1=NNC2=C1C(=O)NC(=N2)NN

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate hydrazine derivatives with suitable precursors. One common method includes the reaction of enaminonitrile with hydrazine hydrate under reflux conditions . The reaction is often carried out in the presence of acetic acid as a catalyst, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Therapy

One of the most promising applications of 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is in cancer treatment. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often dysregulated in cancerous cells.

Case Study: CDK Inhibition

A study highlighted the development of novel 6-substituted 3-amino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-ones as selective CDK inhibitors. These compounds demonstrated significant efficacy against various cancer types, including solid tumors and hematological malignancies like multiple myeloma. The research emphasized the need for compounds that minimize toxic side effects while effectively targeting CDK hyperactivity .

CompoundActivityTarget Cancer Types
This compoundCDK InhibitorBreast Cancer, Multiple Myeloma
3-Amino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-oneCDK InhibitorSolid Tumors

Anti-inflammatory Properties

Another area of application for this compound is its anti-inflammatory potential. Studies have shown that derivatives from this class exhibit lower toxicity and ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.

Case Study: In Vivo Anti-inflammatory Activity

Research conducted on various pyrazolo[3,4-d]pyrimidine derivatives revealed their effectiveness in reducing carrageenan-induced edema in animal models. The compounds were noted for their ability to mitigate inflammation without significant gastrointestinal side effects, making them suitable candidates for further development as safer anti-inflammatory agents .

Compound TypeLD50 (mg/kg)Edema Reduction (%)
Pyrazolo[3,4-d]pyrimidine Derivatives>20075%
Diclofenac (Control)5065%

Antiviral Potential

Emerging research also points to the antiviral capabilities of this compound derivatives. Some studies suggest that these compounds may act as substrates for anabolic and catabolic enzymes involved in viral replication processes.

Case Study: Antiviral Activity

A notable investigation into the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives showed promise against specific viral targets. The study indicated that certain modifications to the core structure enhanced antiviral activity while maintaining low cytotoxicity levels .

CompoundViral TargetEC50 (µM)
Modified Pyrazolo DerivativeInfluenza Virus10
Unmodified Pyrazolo DerivativeInfluenza Virus25

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as CDKs. The compound acts as a bioisostere of adenine, allowing it to bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition leads to the disruption of cell cycle progression and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Key Compounds and Substituent Effects:

Compound Name Substituents (Position) IC₅₀ (MCF-7) Key Findings Reference
10e 5-(4-Nitrobenzylideneamino) 11 µM Most potent in series; electron-withdrawing NO₂ enhances activity
7 5-Phenylamino 14 µM Anilino group improves activity vs. hydroxy or amino substituents
4 5-Hydroxy 49 µM Lower activity due to polar hydroxyl group
9 5-Amino 84 µM Inactive; highlights the importance of substituent bulk/electronic effects
  • Structural Insights: N5 Position: Aromatic or azomethine (CH=N) substituents (e.g., 10e) outperform aliphatic or polar groups (e.g., 4) due to enhanced π-π stacking and membrane permeability .

Antifungal Activity

Compound Name Substituents (Position) EC₅₀ (Valsa mali) Comparison Reference
8Vc 5-(2-Chloroethyl), 6-Pyridinyl 0.22 mg/L Superior to boscalid (6.71 mg/L)
Boscalid Commercial fungicide 6.71 mg/L Reference compound
  • Hydrazinyl Relevance : The hydrazinyl group in 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one may mimic the azomethine spacer in 8Vc, facilitating membrane interaction or target binding .

Antibacterial and Xanthine Oxidase Inhibition

  • Compound 3b/3g: Pyrazolo-thiazolopyrimidinones with EC₅₀ values comparable to allopurinol in xanthine oxidase inhibition .
  • Hydrazinyl Potential: The hydrazinyl group’s nucleophilic nature could enhance interactions with bacterial enzymes or oxidative targets .

Biological Activity

6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolopyrimidine family, which is known for its potential therapeutic applications, particularly in oncology and inflammation. This article delves into the biological activity of this compound, focusing on its mechanism of action, cellular effects, and research findings.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound alters cell cycle progression, leading to potential anticancer effects.

Biochemical Pathways

The inhibition of CDK2 affects various biochemical pathways related to cell proliferation and apoptosis. This compound has also been shown to inhibit phospholipase A2, an enzyme involved in inflammation and coagulation processes .

Cellular Effects

Research indicates that this compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . The compound's ability to induce apoptosis in these cell lines underscores its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity Cell Line IC50 (µM) Reference
CytotoxicityMCF-7Not specified
CytotoxicityHCT-116Not specified
CDK2 InhibitionN/A25 nM
Inhibition of Phospholipase A2N/ANot specified

Case Studies

A study conducted by Xia et al. explored the cytotoxic effects of various pyrazolopyrimidine derivatives. Among these derivatives, one compound exhibited significant apoptosis induction with an IC50 value of approximately 49.85 µM against cancer cells . Additionally, another research highlighted that compounds derived from pyrazolo[3,4-d]pyrimidine structures demonstrated promising results in inhibiting CDK2 with an IC50 value as low as 25 nM .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a pKa value of approximately 9.54 , indicating its potential for oral bioavailability . However, further studies are required to fully elucidate its absorption and distribution characteristics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, pyrazolo[3,4-d]pyrimidin-4-one scaffolds can react with hydrazine derivatives under controlled conditions. Key steps include:

  • Using polar aprotic solvents (e.g., acetonitrile or DMF) to enhance reactivity .
  • Optimizing temperature (60–80°C) to balance reaction rate and side-product formation .
  • Purification via recrystallization from ethanol or acetonitrile to achieve >95% purity .
    • Key Considerations : Monitor reaction progress via TLC or HPLC to prevent over-substitution. Hydrazine’s nucleophilicity may require inert atmospheres to avoid oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

  • Methodological Answer :

  • IR Spectroscopy : Identify the hydrazinyl group via N–H stretches (3200–3350 cm⁻¹) and carbonyl (C=O) vibrations near 1680–1700 cm⁻¹ .
  • ¹H NMR : Look for aromatic protons in the pyrazolo-pyrimidine core (δ 7.5–8.5 ppm) and hydrazinyl NH signals (δ 4.5–5.5 ppm, broad) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate substituent positions .

Q. What are the solubility properties of this compound in aqueous and organic solvents, and how does this impact experimental design?

  • Methodological Answer :

  • Solubility Data : The compound exhibits moderate solubility in DMSO (~10 mg/mL) and ethanol (~5 mg/mL), but limited solubility in water (<1 mg/mL) . Derivatives with hydrophilic substituents (e.g., hydroxyl groups) show improved aqueous solubility .
  • Experimental Implications : Use DMSO for biological assays but ensure concentrations remain below 0.1% to avoid cytotoxicity. For crystallization trials, mixed solvents (e.g., ethanol/water) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational predictions and experimental results regarding the compound’s reactivity?

  • Methodological Answer :

  • Step 1 : Validate computational models (e.g., DFT) by comparing calculated vs. observed NMR chemical shifts or IR frequencies .
  • Step 2 : Re-examine reaction conditions (e.g., solvent polarity, temperature) that may alter tautomeric equilibria or reaction pathways .
  • Step 3 : Use X-ray crystallography to confirm the dominant tautomer or regioisomer in the solid state, which may differ from computational predictions .

Q. What strategies are effective for incorporating hydrazinyl groups at the 6-position while avoiding side reactions?

  • Methodological Answer :

  • Controlled Reaction Stoichiometry : Use a 1.2:1 molar ratio of hydrazine to the pyrazolo-pyrimidine precursor to minimize over-alkylation .
  • Protection-Deprotection : Temporarily protect reactive sites (e.g., N1 or N5 positions) with acetyl or benzoyl groups before hydrazine addition .
  • Catalytic Optimization : Add triethylamine (5 mol%) to neutralize acidic byproducts and accelerate substitution .

Q. How can researchers design derivatives of this compound to enhance specific biological activities while maintaining core structural integrity?

  • Methodological Answer :

  • Rational Design :
  • Step 1 : Perform molecular docking to identify substituents (e.g., aryl or alkyl groups) that improve binding to target proteins .
  • Step 2 : Synthesize derivatives via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) at the 1-, 3-, or 5-positions .
  • Validation : Test derivatives in vitro for activity (e.g., kinase inhibition) and correlate with structural features using QSAR models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for structurally similar derivatives?

  • Methodological Answer :

  • Source Evaluation : Compare assay conditions (e.g., cell lines, incubation times) across studies. Variations in IC₅₀ values may arise from differences in protein expression levels .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .

Experimental Design Considerations

Q. What are the critical parameters for designing stability studies of this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability : Test degradation rates in buffers (pH 2–8) at 37°C to simulate gastrointestinal and plasma environments .
  • Light/Temperature Sensitivity : Store samples in amber vials at –20°C and monitor decomposition via HPLC over 30 days .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.